
4-Methylazocan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylazocan-5-ol is an organic compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the fourth position and a hydroxyl group at the fifth position of the azocane ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylazocan-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of N-substituted amino alcohols using a suitable dehydrating agent. The reaction is usually carried out in the presence of a strong acid or base to facilitate the formation of the azocane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis. The process may involve the use of metal catalysts and controlled temperature and pressure conditions to achieve the desired product.
化学反应分析
Types of Reactions
4-Methylazocan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Formation of 4-Methylazocan-5-one.
Reduction: Formation of 4-Methylazocan-5-amine.
Substitution: Formation of various substituted azocanes depending on the nucleophile used.
科学研究应用
4-Methylazocan-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Methylazocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
4-Methylazocan-5-ol can be compared with other similar compounds, such as:
4-Methylazocan-5-one: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
4-Methylazocan-5-amine: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
4-Methylazocan-5-thiol: Contains a thiol group, which can form disulfide bonds and has different redox properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and biological properties.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
4-methylazocan-5-ol |
InChI |
InChI=1S/C8H17NO/c1-7-4-6-9-5-2-3-8(7)10/h7-10H,2-6H2,1H3 |
InChI 键 |
KMDIEMLCTSXIEW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


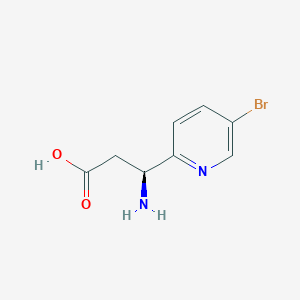
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
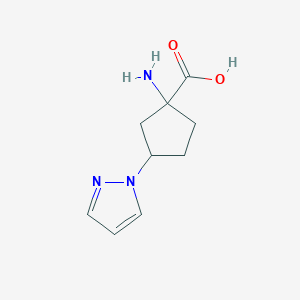

![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
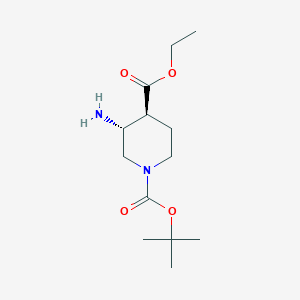
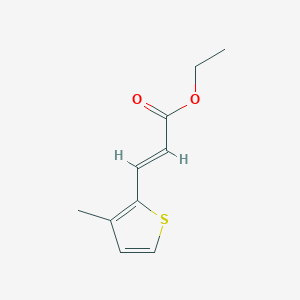
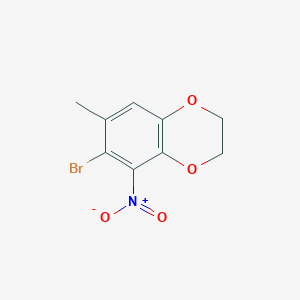
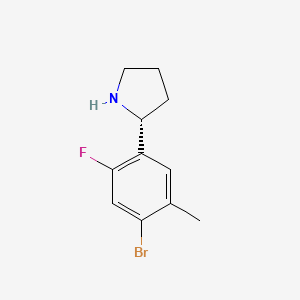
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
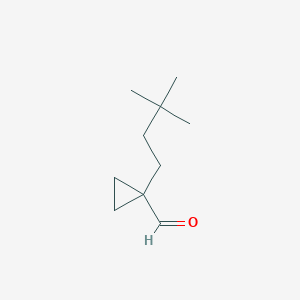
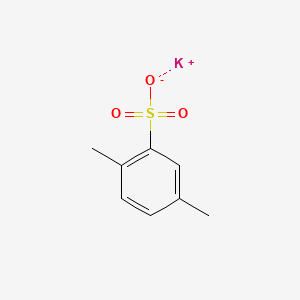
![2-[4-(Trifluoromethyl)piperidin-2-yl]acetic acid](/img/structure/B13324704.png)
![Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
